Tris(cyclopentadienyl)ytterbium(III)
Overview
Description
Synthesis Analysis
The synthesis of tris(cyclopentadienyl)ytterbium(III) involves the reaction of ytterbium chloride (YbCl3) with sodium cyclopentadienide (NaCp) in tetrahydrofuran (THF), producing Yb(Cp)3 as isolated from various studies. This method highlights the reactivity of ytterbium with cyclopentadienyl anions to form stable organometallic complexes (Hammel, Schwarz, & Weidlein, 1989).
Molecular Structure Analysis
The molecular structure of tris(cyclopentadienyl)ytterbium(III) has been elucidated using techniques like infrared spectroscopy and density functional theory calculations. It exhibits a monomeric structure with three η5-Cp rings bound to the ytterbium atom, demonstrating a distorted trigonal planar geometry around the metal center. This configuration is significant in understanding the bonding characteristics of lanthanides with cyclopentadienyl ligands (Miyazaki, Sudo, & Yamada, 2015).
Chemical Reactions and Properties
Tris(cyclopentadienyl)ytterbium(III) participates in various chemical reactions, demonstrating its reactivity and potential as a catalyst. For instance, ytterbium(III) triflate-catalyzed amination of alcohols showcases its catalytic capabilities in synthesizing complex organic molecules under mild conditions. This property is crucial for the development of new synthetic methodologies in organic chemistry (Rao et al., 2009).
Physical Properties Analysis
The physical properties of tris(cyclopentadienyl)ytterbium(III), such as its crystalline structure and electron density, provide insights into the electronic configuration of ytterbium in this complex. Investigations reveal significant covalency within the ytterbium 4f shell, suggesting a blend of ionic and covalent character in its bonding with the cyclopentadienyl rings. This covalency plays a critical role in the physical characteristics of the compound, influencing its magnetic and optical properties (Denning et al., 2011).
Chemical Properties Analysis
The chemical properties of Yb(Cp)3, such as its reactivity towards other ligands and molecules, highlight its utility in synthesis and catalysis. For example, the interaction with acetone demonstrates the complex's ability to form adducts, expanding its application in creating novel organometallic compounds. This versatility underscores the importance of tris(cyclopentadienyl)ytterbium(III) in research and industrial applications (Miyazaki, Sudo, & Yamada, 2015).
Scientific Research Applications
Covalency in the 4f Shell : Evidence of significant covalency in the ytterbium 4f shell of tris-cyclopentadienyl ytterbium (YbCp3) was observed, indicating a mix of ionic and charge-transfer configurations. This finding impacts our understanding of the electronic ground state of this compound (Denning et al., 2011).
Infrared Spectroscopy and DFT Study : Infrared spectroscopy and density functional theory calculations were used to study tris(cyclopentadienyl)ytterbium (YbCp3) isolated in solid argon matrices. This research provided insights into the molecular structure and bonding characteristics of YbCp3 (Miyazaki et al., 2015).
Structural Analysis of Monomeric Ln(CpR)3 : The structure of tris(methylcyclopentadienyl)ytterbium(III), a variation of tris(cyclopentadienyl)ytterbium(III), was determined, highlighting the coordination environment around ytterbium atoms (Hammel et al., 1989).
Photoluminescence of Ytterbium(III) Complexes : Research into ytterbium(III) complexes with tripodal ligands has shown different coordination symmetries and photophysical properties, indicating potential applications in materials science (Pan et al., 2010).
Ytterbium Triflate in Organic Synthesis : Ytterbium(III) triflate, a related compound, has been used as a catalyst in the synthesis of various heterocycles, showcasing the utility of ytterbium compounds in organic synthesis (Sakhuja et al., 2016).
Safety And Hazards
properties
IUPAC Name |
cyclopenta-1,3-diene;ytterbium(3+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Yb/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWMQECJDTYOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Yb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Yb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(cyclopentadienyl)ytterbium(III) | |
CAS RN |
1295-20-1 | |
Record name | Tris(η5-2,4-cyclopentadien-1-yl)ytterbium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1295-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris(.eta.5-cyclopenta-2,5-dien-1-yl)ytterbium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001295201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(η5-cyclopenta-2,5-dien-1-yl)ytterbium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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